4-Hydroxy-3,5-diisopropylbenzoic Acid
Overview
Description
4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O3. It is known for its role in various scientific research applications, particularly in the fields of chemistry and life sciences. The compound is also referred to as 4-hydroxy-3,5-bis(propan-2-yl)benzoic acid.
Mechanism of Action
Target of Action
4-Hydroxy-3,5-diisopropylbenzoic Acid is a useful organic compound for research related to life sciences . .
Biochemical Pathways
Result of Action
It’s known that the compound is related to propofol, as an antioxidant . This suggests that it may have similar antioxidant properties, which can protect cells from damage caused by harmful free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic strategy for 4-Hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation reaction. The reaction is typically tracked using High-Performance Liquid Chromatography (HPLC) and is considered complete when the conversion to hydroxy benzoic acid is less than 5%. The reaction conditions include:
Temperature: The reaction is carried out at a temperature range of 60-65°C.
Catalysts: Solid acid catalysts are used, which can be filtered and reused for subsequent reactions.
Purification: The product is crystallized at 5-10°C for 6-10 hours and then dried at 50-60°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound involve continuous-flow synthesis, which offers advantages in terms of efficiency, safety, and fine reaction control . This method allows for the production of the compound on a larger scale with minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-diisopropylbenzoic acid undergoes several types of chemical reactions, including:
Friedel-Crafts Alkylation:
Decarboxylation: The removal of a carboxyl group from the molecule.
Common Reagents and Conditions
Reagents: Alkylating agents and mineral acids are commonly used in the synthesis.
Conditions: The reactions are typically carried out at elevated temperatures and may involve the use of solid acid catalysts.
Major Products
The major product formed from these reactions is this compound itself, with minimal impurities.
Scientific Research Applications
4-Hydroxy-3,5-diisopropylbenzoic acid is used in various scientific research applications, including:
Pharmaceutical Research: It is used in the development of novel drugs due to its potent antioxidant properties.
Analytical Applications: The compound is suitable for use in pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing.
Intermediate in Agrochemicals and Dyestuffs: It plays an important role as an intermediate in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A simpler analog with similar antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Another antioxidant compound with bulkier substituents.
Uniqueness
4-Hydroxy-3,5-diisopropylbenzoic acid is unique due to its specific substitution pattern, which enhances its antioxidant properties and makes it a valuable intermediate in the synthesis of various chemical products.
Properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-73-9 | |
Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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